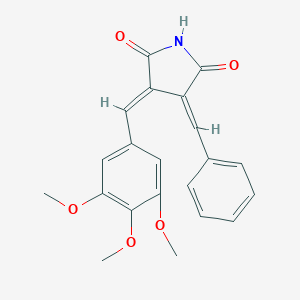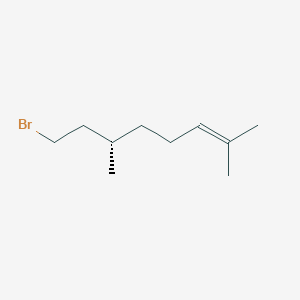
(S)-(+)-Citronellyl bromide
Descripción general
Descripción
(S)-(+)-Citronellyl bromide is a chiral organic compound with the molecular formula C10H19Br. It is commonly used as a reagent in organic synthesis to prepare chiral building blocks with the citronellyl group. This compound is particularly valuable in the formation of chiral catalysts, which are essential in the synthesis of enantiomerically pure compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-(+)-Citronellyl bromide can be synthesized through the bromination of (S)-(+)-citronellol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: (S)-(+)-Citronellyl bromide primarily undergoes nucleophilic substitution reactions. It can participate in both S_N1 and S_N2 mechanisms, depending on the reaction conditions and the nature of the nucleophile .
Common Reagents and Conditions:
Nucleophilic Substitution (S_N2): This reaction involves the use of strong nucleophiles such as sodium alkoxides or thiolates. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Nucleophilic Substitution (S_N1): This reaction occurs in the presence of weak nucleophiles such as water or alcohols.
Major Products Formed:
Ether Formation: Reaction with sodium alkoxides results in the formation of ethers.
Thioether Formation: Reaction with thiolates leads to the formation of thioethers.
Aplicaciones Científicas De Investigación
(S)-(+)-Citronellyl bromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of chiral building blocks for the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (S)-(+)-Citronellyl bromide involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom in the molecule is a good leaving group, making the compound highly reactive towards nucleophiles. The reaction proceeds through the formation of a carbocation intermediate in the case of S_N1 reactions or a direct displacement in S_N2 reactions .
Comparación Con Compuestos Similares
®-(+)-Citronellal: Another chiral compound used in the synthesis of fragrances and flavors.
Geranyl bromide: Similar in structure but differs in the position of the bromine atom.
N-Benzylcinchonidinium bromide: Used in chiral catalysis.
Uniqueness: (S)-(+)-Citronellyl bromide is unique due to its specific chiral configuration, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its ability to participate in both S_N1 and S_N2 reactions adds to its versatility in organic synthesis .
Propiedades
IUPAC Name |
(6S)-8-bromo-2,6-dimethyloct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCDMXLSDFCQD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447702 | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143615-81-0 | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-Citronellyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (S)-(+)-citronellyl bromide a useful starting material for synthesizing complex lipids, such as those found in Mycobacterium tuberculosis?
A1: this compound serves as a valuable precursor due to its existing chiral center. This chirality is crucial because many biologically active molecules, including lipids, exhibit specific stereochemistry. Utilizing this compound as a starting point allows researchers to introduce the desired stereochemistry early in the synthesis, simplifying the process and enhancing the overall yield of the target molecule. For instance, in the synthesis of Mycobacterium tuberculosis phosphatidylglycerol, this compound acts as the linchpin for the two-step synthesis of (R)-tuberculostearic acid, a key component of this important lipid. []
Q2: The research mentions the use of this compound in creating lipids with specific branching patterns. How does the structure of this compound contribute to achieving this control over branching?
A2: this compound possesses a 10-carbon chain with a pre-existing methyl branch at the third carbon. This specific branching pattern, along with the reactive bromide group, allows for controlled chain elongation and further functionalization. Researchers can exploit the existing branch point and introduce additional branches at desired positions using reactions like the copper-catalyzed Grignard coupling. [] This precise control over branching is crucial for mimicking the properties of natural tetraether lipids, which often display complex branching patterns.
Q3: Can you elaborate on the significance of the "SmC*" and "SmA" phases mentioned in the context of biphenyl imides synthesized using this compound?
A3: The terms "SmC*" and "SmA" refer to different liquid crystal phases. Liquid crystals exhibit properties of both liquids and solids, making them interesting for various applications. In the study using this compound to create novel ester imides, the presence of these phases was confirmed through polarizing microscopy and DSC measurements. [] This finding suggests that incorporating long chiral alkoxy substituents, derived from this compound, into biphenyl units can induce these specific smectic liquid crystal phases. This insight is valuable for designing new materials with tailored liquid crystalline properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


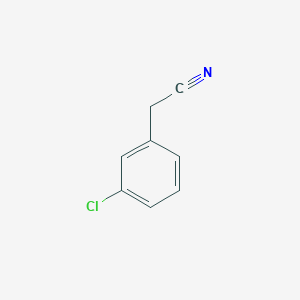
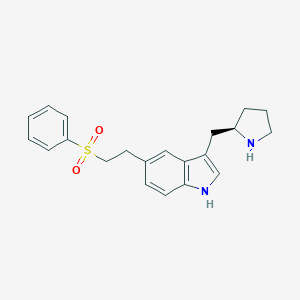


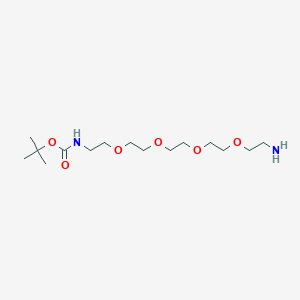

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
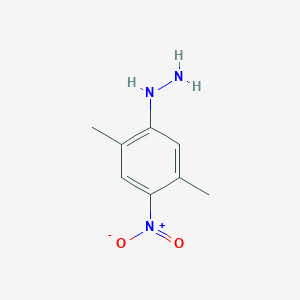
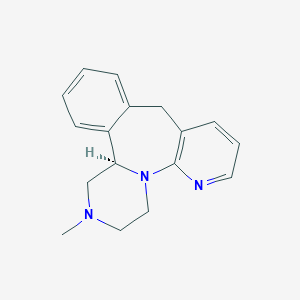
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


